molecular formula C14H17FN6O2 B2565122 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 2034397-48-1

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2565122
CAS No.: 2034397-48-1
M. Wt: 320.328
InChI Key: LJJDBUUJXVKIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of significant interest in various fields of scientific research. It possesses a unique molecular structure that lends itself to various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 6-ethyl-5-fluoropyrimidine with a pyrrolidine derivative, followed by the incorporation of a 1,2,4-triazole moiety. The key steps in the synthesis include:

  • The initial formation of the pyrimidine nucleus.

  • Introduction of the ethyl and fluorine groups to the pyrimidine ring.

  • Coupling with a pyrrolidine derivative.

  • Final attachment of the 1H-1,2,4-triazol-1-yl group.

Reaction conditions typically involve controlled temperatures, catalysts, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis process with optimizations for efficiency and yield. Continuous flow methods and automated synthesis equipment may be used to achieve high throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms to the molecule, often leading to the formation of oxides or peroxides.

  • Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically resulting in the formation of reduced derivatives.

  • Substitution: Replacement of specific atoms or groups within the molecule with alternative atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. Oxidation typically yields oxides or ketones, reduction leads to alcohols or hydrocarbons, and substitution results in derivatives with altered functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

  • Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

  • Medicine: Studied for its potential therapeutic properties, such as antiviral or anticancer activity.

  • Industry: Employed in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone include other pyrrolidine derivatives, triazole compounds, and fluoropyrimidines. Examples are:

  • 1-(3-((4-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • 1-(3-((6-ethyl-2-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

The unique combination of the ethyl, fluorine, pyrimidine, pyrrolidine, and triazole moieties in this compound provides distinctive chemical and biological properties, making it valuable for targeted research and development efforts.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O2/c1-2-11-13(15)14(18-8-17-11)23-10-3-4-20(5-10)12(22)6-21-9-16-7-19-21/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJDBUUJXVKIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.